molecular formula C13H18ClNO2 B7794272 (R)-alpha-(4-Methyl-benzyl)-proline-HCl

(R)-alpha-(4-Methyl-benzyl)-proline-HCl

Cat. No.: B7794272
M. Wt: 255.74 g/mol
InChI Key: VVRXAXZQIJLFIE-BTQNPOSSSA-N
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Description

®-alpha-(4-Methyl-benzyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a 4-methylbenzyl group attached to the alpha carbon of the proline ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(4-Methyl-benzyl)-proline-HCl typically involves the reaction of ®-proline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-alpha-(4-Methyl-benzyl)-proline-HCl may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce production costs and increase throughput.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(4-Methyl-benzyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the chloride ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

®-alpha-(4-Methyl-benzyl)-proline-HCl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-alpha-(4-Methyl-benzyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-alpha-(4-Methyl-benzyl)-proline-HCl
  • ®-alpha-(4-Methyl-benzyl)-glycine-HCl
  • ®-alpha-(4-Methyl-benzyl)-alanine-HCl

Uniqueness

®-alpha-(4-Methyl-benzyl)-proline-HCl is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13;/h3-6,14H,2,7-9H2,1H3,(H,15,16);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXAXZQIJLFIE-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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